Clomifene citrate is a synthetic non-steroidal ovulation stimulant that belongs to the class of selective estrogen receptor modulators (SERMs). [] While primarily recognized for its applications in reproductive medicine, Clomifene citrate's mechanisms and effects have garnered attention in various scientific research areas beyond its clinical use.
The synthesis of clomifene citrate can be accomplished through various methods, with one notable approach involving the reaction of an intermediate compound, N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl)phenoxyl]ethylamine, with chloro reagents. This method allows for a one-step synthesis that is both efficient and cost-effective, yielding a high conversion rate of the desired product .
The molecular structure of clomifene citrate features a complex arrangement that includes:
Clomifene citrate participates in various chemical reactions, primarily involving:
Clomifene citrate functions primarily as an estrogen receptor modulator. It binds to estrogen receptors in the hypothalamus, leading to:
Clinical studies have demonstrated that clomifene citrate effectively induces ovulation in approximately 70% of women treated who have oligomenorrhea or amenorrhea due to hypothalamic dysfunction .
Clomifene citrate exhibits several important physical and chemical properties:
Clomifene citrate is predominantly utilized in:
Clomifene citrate (chemical name: 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate) is a nonsteroidal triphenylethylene derivative with a molecular weight of 598.1 Da for the citrate salt (C₃₂H₃₆ClNO₈) and 405.96 Da for the free base (C₂₆H₂₈ClNO) [1] [4]. Its structure features a chiral center, resulting in two geometric isomers: enclomiphene (trans-isomer) and zuclomiphene (cis-isomer), which are present in an approximate 62:38 ratio in commercial formulations [6] [8]. The compound belongs to the selective estrogen receptor modulator (SERM) class, characterized by tissue-specific estrogenic or antiestrogenic activity [1] [6].
Structural Properties:
Table 1: Chemical Properties of Clomifene Citrate
Property | Value |
---|---|
Molecular Formula (free base) | C₂₆H₂₈ClNO |
Molecular Weight (free base) | 405.96 g/mol |
Molecular Formula (citrate) | C₃₂H₃₆ClNO₈ |
CAS Number | 50-41-9 (citrate); 911-45-5 (free base) |
IUPAC Name | (E/Z)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate |
Solubility | Soluble in DMSO (>10 mM); limited water solubility |
Clomifene citrate functions as a mixed estrogen receptor (ER) agonist-antagonist with opposing activities in different tissues. Its primary therapeutic effect arises from antiestrogenic actions in the central nervous system. By competitively binding to hypothalamic ERα, clomifene disrupts estrogen-negative feedback, leading to increased pulsatile gonadotropin-releasing hormone (GnRH) secretion [1] [6] [8]. This subsequently stimulates pituitary release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) [1] [3].
Tissue-Specific Effects:
The net effect is ovarian follicular recruitment in females and testosterone elevation in males through stimulation of the hypothalamic-pituitary-gonadal (HPG) axis [6]. Clomifene's partial estrogenic activity in peripheral tissues distinguishes it from pure ER antagonists like fulvestrant.
Table 2: Tissue-Specific ER Modulation by Clomifene Citrate
Tissue | ER Activity | Primary Effect |
---|---|---|
Hypothalamus | Antagonist | Increased GnRH pulsatility |
Pituitary | Antagonist | Enhanced FSH/LH secretion |
Ovary | None (indirect) | Gonadotropin-mediated folliculogenesis |
Endometrium | Antagonist | Reduced proliferation |
Bone | Weak agonist | Possible osteoprotective effects |
Clomifene citrate is orally bioavailable (>90%) and readily absorbed from the gastrointestinal tract, with food intake not significantly affecting absorption [1] [5]. Following absorption, it undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (notably CYP2D6 and CYP3A4) into active metabolites, including 4-hydroxyclomiphene (4-OH-CLO) and 4-hydroxy-N-desethylclomiphene (4-OH-DE-CLO) [6] [8].
Isomer-Specific Kinetics:
The isomers exhibit dramatically different half-lives:
Elimination occurs predominantly through fecal excretion (42–51% of dose), with renal clearance accounting for only ~8% of elimination [1] [6]. The extended presence of zuclomiphene contributes to cumulative biological effects during repeated dosing.
Table 3: Pharmacokinetic Parameters of Clomifene Isomers
Parameter | Enclomiphene | Zuclomiphene | Notes |
---|---|---|---|
Tₘₐₓ | 3–4 hours | ~7 hours | Single-dose data [2] |
Cₘₐₓ (50mg dose) | 15 ng/mL | 15 ng/mL | In PCOS patients [2] |
AUC₀₋₄₅₆h | 65 ng·h/mL | 1,289 ng·h/mL | In PCOS patients [2] |
Half-life | 10–14 hours | >30 days | Due to enterohepatic cycling [6] |
Primary Excretion | Feces | Feces | Renal clearance minimal [1] |
The isomers of clomifene citrate display divergent estrogen receptor interactions that define their pharmacodynamic profiles:
Enclomiphene (trans-isomer):
Zuclomiphene (cis-isomer):
In women with polycystic ovary syndrome (PCOS), zuclomiphene demonstrates a significantly larger AUC (1,289 ng·h/mL vs. 65 ng·h/mL) and stronger correlation with obesity than enclomiphene [2]. This pharmacokinetic disparity explains why zuclomiphene accumulates during repeated cycles, potentially diminishing therapeutic efficacy through ER activation in reproductive tissues.
Table 4: Functional Comparison of Clomifene Isomers
Property | Enclomiphene | Zuclomiphene | Clinical Implication |
---|---|---|---|
ER Activity | Potent antagonist | Partial agonist | Zuclomiphene offsets antiestrogenic effects |
Half-life | Short (10–14 hours) | Prolonged (>30 days) | Zuclomiphene accumulates during therapy |
Obesity Effect | Minimal PK impact | Increased AUC in obesity | Reduced efficacy in obese PCOS patients [2] |
T Effect in Males | 2–2.5× increase | Negligible | Enclomiphene drives androgen restoration |
Dominant Action | HPG axis stimulation | Peripheral ER modulation | Mixed net effect on target tissues |
The isomeric ratio (62:38 enclomiphene:zuclomiphene) in commercial formulations creates a complex pharmacodynamic profile where early-phase effects reflect enclomiphene's antiestrogenic action, while later effects are increasingly influenced by zuclomiphene's estrogenic activity [6]. Purified enclomiphene preparations demonstrate approximately twice the gonadotropin-stimulating efficacy of the racemic mixture, underscoring the clinical significance of these pharmacodynamic differences [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7